molecular formula C7H12ClN3O2 B554866 (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride CAS No. 17451-62-6

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride

Cat. No.: B554866
CAS No.: 17451-62-6
M. Wt: 205.64 g/mol
InChI Key: QQCAMJPAJDEDCG-RGMNGODLSA-N
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Description

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride is a chemical compound that features an imidazole ring, a methylamino group, and a propanoic acid moiety

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazolones, while substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The methylamino group and propanoic acid moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1H-Imidazol-4-yl)-2-aminopropanoic acid: Lacks the methylamino group.

    (S)-3-(1H-Imidazol-4-yl)-2-(ethylamino)propanoic acid: Contains an ethylamino group instead of a methylamino group.

    (S)-3-(1H-Imidazol-4-yl)-2-(dimethylamino)propanoic acid: Contains a dimethylamino group.

Uniqueness

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and binding interactions compared to similar compounds.

Properties

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCAMJPAJDEDCG-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CN=CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CN=CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595112
Record name N-Methyl-L-histidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17451-62-6
Record name L-Histidine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17451-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-L-histidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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